molecular formula C24H24N2O4 B2761413 (Z)-2-(benzofuran-2-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 951932-21-1

(Z)-2-(benzofuran-2-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No. B2761413
CAS RN: 951932-21-1
M. Wt: 404.466
InChI Key: OAFKBXQYZHEGJJ-HMAPJEAMSA-N
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Description

(Z)-2-(benzofuran-2-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H24N2O4 and its molecular weight is 404.466. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(benzofuran-2-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(benzofuran-2-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatization

  • Synthesis of Pyran Derivatives : 3-Oxo-2,3-dihydrobenzofuran reacted with alkyl 2-cyano-3-alkoxypropenoate, leading to the synthesis of compounds with similar structures to the compound (Mérour & Cossais, 1991).

  • Generation of Amino Acid Derivatives : A similar compound was synthesized by reacting diethyl acetylenedicarboxylate with amines, demonstrating a method for the synthesis of amino acid derivatives (Iwanami et al., 1964).

Potential Antitumor Agents

  • Inhibition of Tubulin Polymerization : Dihydrobenzofuran lignans, closely related to the compound, were studied for their potential as antitumor agents. They inhibit tubulin polymerization, showing promise in treating cancer (Pieters et al., 1999).

DNA Topoisomerases Inhibition

  • Inhibitory Activities on DNA Topoisomerases : Benzofurans, similar to the compound , were found to inhibit DNA topoisomerases I and II, suggesting their potential use in cancer treatment (Lee et al., 2007).

Synthesis of Benzofuran Fused Heterocycles

  • Palladium-catalyzed Cycloisomerization : A process involving palladium-catalyzed cycloisomerization of 2-(cyanomethyl)phenyl esters was used to synthesize 3-acyl-2-aminobenzofuran derivatives, offering a route to benzofuran fused heterocycles (Murai et al., 2009).

Antibacterial Activity

  • Antibacterial Properties of Benzofuranone Derivatives : A series of benzofuranone derivatives showed significant inhibition against a range of Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Hadj-esfandiari et al., 2007).

properties

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-2-25-9-11-26(12-10-25)15-19-20(27)8-7-18-23(28)22(30-24(18)19)14-17-13-16-5-3-4-6-21(16)29-17/h3-8,13-14,27H,2,9-12,15H2,1H3/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFKBXQYZHEGJJ-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(benzofuran-2-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one

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